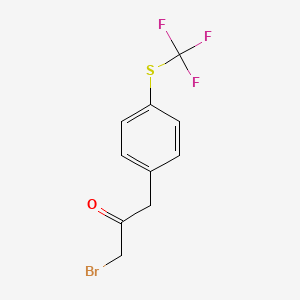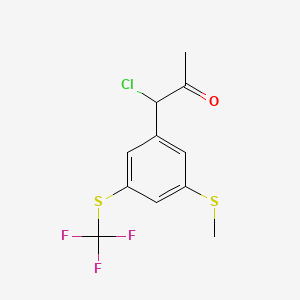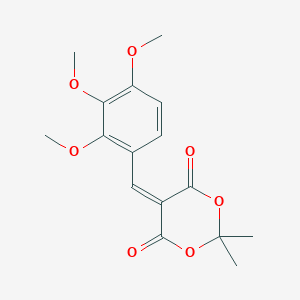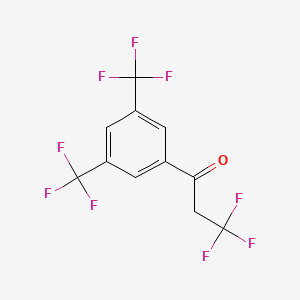
1-(3,5-Bis(trifluoromethyl)phenyl)-3,3,3-trifluoropropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Bis(trifluoromethyl)phenyl)-3,3,3-trifluoropropan-1-one is a fluorinated organic compound known for its unique chemical properties and applications in various fields. The presence of trifluoromethyl groups imparts significant stability and reactivity, making it a valuable compound in synthetic chemistry and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-3,3,3-trifluoropropan-1-one typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with trifluoroacetone in the presence of a base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often employs advanced catalytic processes to enhance efficiency and reduce costs. The use of whole-cell biocatalysts in deep-eutectic solvent-containing systems has shown promising results in achieving high yields under microaerobic conditions .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,5-Bis(trifluoromethyl)phenyl)-3,3,3-trifluoropropan-1-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding alcohols using biocatalysts or chemical reducing agents.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Substitution: Reagents such as Grignard reagents and organolithium compounds are often used under controlled conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
1-(3,5-Bis(trifluoromethyl)phenyl)-3,3,3-trifluoropropan-1-one has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-3,3,3-trifluoropropan-1-one involves its interaction with specific molecular targets. For instance, its derivatives, such as aprepitant, act as neurokinin-1 receptor antagonists by blocking the binding of substance P, thereby preventing nausea and vomiting . The trifluoromethyl groups enhance the compound’s binding affinity and stability, contributing to its effectiveness.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in organocatalysis and promoting organic transformations.
Tris[3,5-bis(trifluoromethyl)phenyl]phosphine: Utilized as a ligand in catalytic reactions.
Uniqueness
1-(3,5-Bis(trifluoromethyl)phenyl)-3,3,3-trifluoropropan-1-one stands out due to its unique combination of trifluoromethyl groups and a ketone functional group, which imparts distinct reactivity and stability. This makes it a versatile compound in various chemical and industrial applications.
Eigenschaften
Molekularformel |
C11H5F9O |
|---|---|
Molekulargewicht |
324.14 g/mol |
IUPAC-Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3,3,3-trifluoropropan-1-one |
InChI |
InChI=1S/C11H5F9O/c12-9(13,14)4-8(21)5-1-6(10(15,16)17)3-7(2-5)11(18,19)20/h1-3H,4H2 |
InChI-Schlüssel |
INLIOPAGRIHIAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


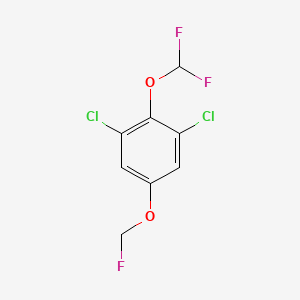

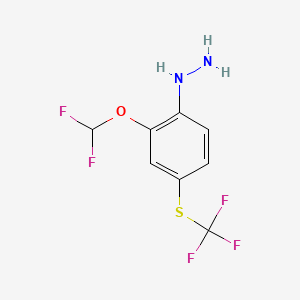
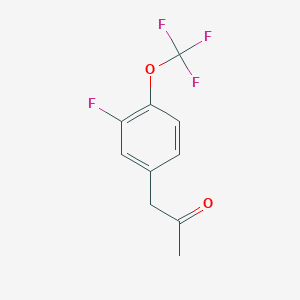
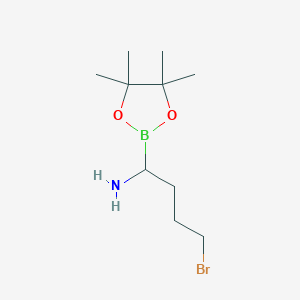
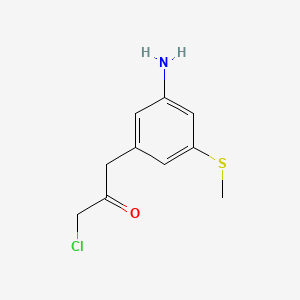
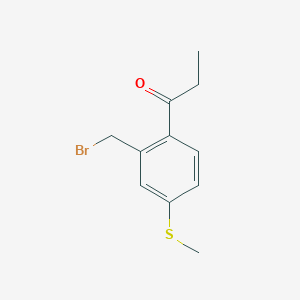
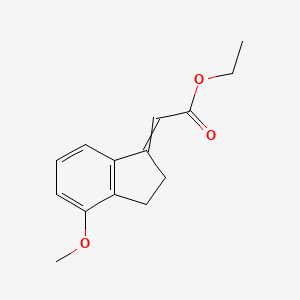
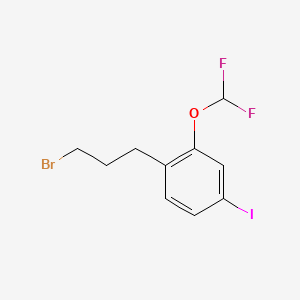
![tert-Butyl 4-amino-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide](/img/structure/B14056286.png)

